molecular formula C23H29N5O2S B11424377 2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11424377
M. Wt: 439.6 g/mol
InChI Key: OOLMJXFVJOOEHI-UHFFFAOYSA-N
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Description

2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole moiety, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrole and phenylethyl groups. The final steps involve the incorporation of the oxolane ring and the acetylation to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The pyrrole and phenylethyl groups could enhance binding affinity and specificity, while the oxolane ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrrole-2(5H)-one
  • 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • Di-1H-pyrrol-2-ylmethanone

Uniqueness

Compared to these similar compounds, 2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, may offer enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H29N5O2S/c1-27-12-5-9-19(27)15-21-25-26-23(28(21)13-11-18-7-3-2-4-8-18)31-17-22(29)24-16-20-10-6-14-30-20/h2-5,7-9,12,20H,6,10-11,13-17H2,1H3,(H,24,29)

InChI Key

OOLMJXFVJOOEHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NCC4CCCO4

Origin of Product

United States

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